Absolute Configuration Dictates Predicted SK1 Allosteric Interaction: (2S)-Enantiomer is Identified as a Putative Inhibitor Whereas the (2R)-Enantiomer is Not Reported
The BRENDA enzyme database identifies the (2S)-enantiomer, (2S)-2-[(pyridin-4-ylmethyl)amino]butan-1-ol, as an inhibitor ligand for sphingosine kinase 1 (SK1), derived from a computational study that proposed 22 novel allosteric ligands targeting the SK1 dimerization interface [1][2]. No equivalent bioactivity record exists for the racemic mixture or the (2R)-enantiomer in this database, implying that the predicted allosteric binding is stereoselective. This represents a qualitative class-level distinction: only the (2S) configuration is associated with a putative inhibitory role, making the racemic compound a 50% inactive diluent by mass if the (2R)-form lacks activity.
| Evidence Dimension | Predicted inhibitor ligand status for SK1 allosteric site |
|---|---|
| Target Compound Data | (2S)-enantiomer: Listed as SK1 inhibitor ligand in BRENDA |
| Comparator Or Baseline | (2R)-enantiomer: Not listed; no SK1 inhibitor record found |
| Quantified Difference | Qualitative: active vs. unlisted (inactivity presumed until data emerge) |
| Conditions | Virtual screening based on SK1 dimer interface pharmacophore (PRISM model); computational prediction |
Why This Matters
Procurement of the racemate halves the effective molar concentration of the putatively active enantiomer, directly impacting experimental design and cost-efficiency in SK1-targeted assays.
- [1] BRENDA: The Comprehensive Enzyme Information System. Ligand: (2S)-2-[(pyridin-4-ylmethyl)amino]butan-1-ol. ID: 254407. View Source
- [2] Bayraktar, O., Ozkirimli, E., & Ulgen, K. (2017). Sphingosine kinase 1 (SK1) allosteric inhibitors that target the dimerization site. Computational Biology and Chemistry, 69, 64–76. View Source
